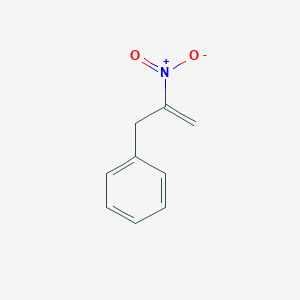

2-nitroprop-1-enylbenzene

Description

Significance as a Key Intermediate in Organic Synthesis

The utility of 2-nitroprop-1-enylbenzene as a chemical building block stems from the reactivity of its two functional groups: the carbon-carbon double bond and the nitro group. nbinno.com These features allow it to participate in a variety of chemical transformations, making it a valuable precursor for a wide range of more complex molecules. nbinno.com

A primary method for its synthesis is the Knoevenagel or Henry condensation reaction between benzaldehyde (B42025) and nitroethane, typically facilitated by a basic catalyst like n-butylamine. nbinno.comontosight.aismolecule.com This reaction is an efficient way to form the carbon-carbon bond that establishes the core structure of the molecule. nbinno.com

Once formed, 2-nitroprop-1-enylbenzene serves as a key starting material in multi-step synthetic pathways. One of the most notable applications is in the synthesis of phenethylamine (B48288) derivatives. wikipedia.orgnbinno.com The nitro group and the double bond can be reduced using various reagents to yield primary amines. For instance, reduction with powerful agents like lithium aluminium hydride (LiAlH₄) can directly convert the nitroalkene to an amine, such as amphetamine. wikipedia.org Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), can also be employed, often proceeding through a phenylacetone (B166967) intermediate. wikipedia.org

The following table summarizes common reduction reactions of 2-nitroprop-1-enylbenzene:

| Reducing Agent | Catalyst/Solvent | Product | Yield |

| H₂ Gas | 5% Pd/C | Phenylacetone | 85% |

| LiAlH₄ | THF | Amphetamine | 92% |

| SnCl₂/HCl | Ethanol (B145695) | Amphetamine | 78% |

This data is compiled from research findings.

Beyond the synthesis of amphetamine derivatives, the reactivity of 2-nitroprop-1-enylbenzene extends to other areas of organic synthesis, including the preparation of various heterocyclic compounds and other specialty chemicals. ontosight.ai

Stereoisomeric Considerations in Chemical Transformations

The presence of a substituted carbon-carbon double bond in 2-nitroprop-1-enylbenzene gives rise to geometric isomerism, resulting in two distinct stereoisomers: the (E)-isomer and the (Z)-isomer. This stereochemistry is a critical factor that influences the compound's physical properties, stability, and reactivity in chemical transformations.

The (E)-isomer, where the phenyl group and the nitro group are on opposite sides of the double bond, is generally the more stable and more commonly utilized form. nih.govrsc.org The (Z)-isomer, with these groups on the same side, can experience greater steric hindrance, making it less stable. rsc.org The irradiation of the (E)-isomer with visible light can lead to an equilibrium between the (E) and (Z) forms. nih.gov

The difference in the spatial arrangement of the isomers leads to different outcomes in stereoselective reactions. For example, in [3+2] cycloaddition reactions with nitrones, the (E) and (Z) isomers of β-nitrostyrenes (a class of compounds to which 2-nitroprop-1-enylbenzene belongs) exhibit different reactivity and stereoselectivity. rsc.orgpk.edu.pl Computational studies using Molecular Electron Density Theory (MEDT) have shown that while both isomers can participate in these reactions, they proceed with different activation energies and can lead to different stereoisomeric products. rsc.orgpk.edu.pl For instance, in one study, the reaction of the (Z)-isomer had a lower activation enthalpy compared to the (E)-isomer. rsc.orgpk.edu.pl

Similarly, in [2+2] photocycloaddition reactions with olefins, the stereochemistry of the starting nitrostyrene (B7858105) influences the reaction. nih.gov When the cis (or Z) isomer of β-nitrostyrene was used, the reaction was slower than with the trans (or E) isomer, though both yielded the same trans-substituted cyclobutane (B1203170) product. nih.gov This indicates that the stereochemistry of the reactant can affect reaction rates while still leading to the thermodynamically favored product.

These stereochemical considerations are crucial for chemists to control the three-dimensional structure of the final products, which is particularly important in the synthesis of complex molecules and pharmacologically active compounds where specific stereoisomers are required.

Structure

3D Structure

Properties

IUPAC Name |

2-nitroprop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLFAUFETSIJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341792 | |

| Record name | (2-Nitro-2-propenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62811-39-6 | |

| Record name | (2-Nitro-2-propenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Nitroprop 1 Enylbenzene and Its Analogues

Optimized Henry (Nitroaldol) Condensation Approaches

Catalytic Systems and Reaction Conditions

A wide array of catalytic systems have been developed to improve the efficiency of the Henry reaction. These range from simple bases to complex metal-organic frameworks and heterogeneous catalysts. The choice of catalyst and conditions can significantly influence reaction outcomes.

Commonly used catalysts include alkali metal hydroxides, alkoxides, carbonates, and various amine bases. wikipedia.org Heterogeneous catalysts, such as basic alumina (B75360) and Mg-Al layered double hydroxides (LDH), offer advantages like easier separation from the reaction mixture and potential for recycling, aligning with green chemistry principles. scirp.orgresearchgate.netmdpi.com For instance, rehydrated MgAl-LDH has demonstrated superior catalytic activity for the Henry reaction, providing excellent yields. researchgate.netmdpi.com Other systems, like cesium fluoride (B91410) in an ionic liquid ([bmim][BF4]), have also been shown to effectively promote the reaction with smooth conversion and high yields. researchgate.net

Lanthanide-based catalysts, such as those derived from lanthanum(III) nitrate (B79036), have been studied for their activity in nitroaldol condensation, with factors like temperature and catalyst amount being optimized to balance yield and diastereoselectivity. researchgate.net Chiral metal catalysts, incorporating metals like zinc, copper, or magnesium with chiral ligands, are frequently employed to achieve enantioselectivity in the formation of the intermediate β-nitro alcohol. wikipedia.org For example, a catalyst system comprising a zinc triflate salt, the base diisopropylethylamine (DIPEA), and the chiral ligand N-methylephedrine (NME) can produce an enantioselective aldol (B89426) addition product. wikipedia.orgchemeurope.com

Catalytic Systems for Henry Reaction of Benzaldehyde (B42025) and Nitroethane

| Catalyst System | Solvent/Conditions | Key Findings | Reference |

|---|---|---|---|

| Ammonium (B1175870) acetate (B1210297) | Solvent-free, microwave irradiation | Reaction completes in under 7 minutes. | chemeurope.com |

| MgAl-Layered Double Hydroxide (B78521) (rehydrated) | Solvent-free, microwave irradiation | High yield of 2-nitroprop-1-enylbenzene derivatives. Catalyst is recyclable. | researchgate.netmdpi.com |

| Zinc triflate / DIPEA / N-methylephedrine | Not specified | Produces an enantioselective aldol addition product. | wikipedia.orgchemeurope.com |

| Cesium fluoride / [bmim][BF4] (ionic liquid) | [bmim][BF4] | Efficient and reusable system, affording excellent yields. | researchgate.net |

| Amino-functionalized silica (B1680970) gel | Continuous flow | Mediates both aldol addition and subsequent elimination to yield nitroalkenes. | rsc.org |

Solvent Effects and Reaction Optimization

The choice of solvent plays a critical role in the Henry reaction, influencing both the reaction rate and the stereoselectivity of the intermediate β-nitro alcohol. The reaction proceeds significantly faster in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to water. nih.gov For instance, the second-order rate constant for the reaction is 52.0 M⁻¹s⁻¹ in DMSO, while it is only 0.91 M⁻¹s⁻¹ in water. nih.gov

While the solvent has a negligible effect on the anti-preference of the initial addition step, the final product distribution is controlled by the reversibility of the reaction and the ease of epimerization at the nitro-substituted carbon. nih.gov In both water and DMSO, the reaction between benzaldehyde and nitropropane ultimately yields a 3:1 ratio of syn:anti diastereomers of the β-nitroalcohol product after acidification, a ratio controlled by thermodynamic equilibrium. nih.gov However, some catalyst systems are optimized for solvent-free conditions, which is environmentally advantageous. chemeurope.comresearchgate.netmdpi.com The optimization of reaction parameters such as temperature and catalyst loading is crucial; for example, with certain lanthanide catalysts, an increase in temperature from 30 to 80 °C improved yield with only a minor loss in diastereoselectivity. researchgate.net

Ultrasonic and Microwave-Assisted Synthesis Enhancements

To accelerate reaction rates and improve yields, alternative energy sources like ultrasonic and microwave irradiation have been successfully applied to the synthesis of 2-nitroprop-1-enylbenzene and its analogues. These techniques often lead to dramatically reduced reaction times compared to conventional heating methods. ijcce.ac.irrsc.org

Ultrasonic-Assisted Synthesis: Sonication provides energy through acoustic cavitation, which can enhance mass transfer and accelerate chemical reactions. ijcce.ac.ir In one study, the synthesis of (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene from 2-nitrobenzaldehyde (B1664092) and nitroethane was achieved by sonicating the mixture at 60 °C. nih.gov This method, using butylamine (B146782) as a catalyst in acetic acid, drove the reaction to full conversion, yielding the final product after recrystallization. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation offers rapid and uniform heating, often resulting in shorter reaction times and higher yields. rsc.orgarabjchem.org The reaction of benzaldehyde with nitroethane using ammonium acetate as a catalyst proceeds to completion in under seven minutes under solventless microwave conditions. chemeurope.com Similarly, MgAl-layered double hydroxide catalysts have been effectively used in solvent-free, microwave-assisted Henry reactions to produce 2-nitroprop-1-enylbenzene derivatives in high yields. researchgate.netmdpi.com

Comparison of Assisted Synthesis Methods

| Method | Reactants | Conditions | Result | Reference |

|---|---|---|---|---|

| Ultrasonic Irradiation | 2-Nitrobenzaldehyde, Nitroethane | 60 °C, Acetic Acid, Butylamine catalyst | Achieved full conversion of the aldehyde. | nih.gov |

| Microwave Irradiation | Benzaldehyde, Nitroethane | Solvent-free, Ammonium acetate catalyst | Reaction time reduced to under 7 minutes. | chemeurope.com |

| Microwave Irradiation | Aromatic Aldehydes, Nitroethane | Solvent-free, MgAl-LDH catalyst | High yields of corresponding nitroalkenes. | researchgate.netmdpi.com |

Industrial-Scale Synthesis Protocols Utilizing Continuous Flow Reactors

For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and higher throughput. researchgate.netnih.govfrontiersin.org The synthesis of nitro compounds, which can be hazardous, particularly benefits from the smaller reactor volumes and superior temperature control of flow systems. nih.govunito.it

In a typical continuous flow setup for 2-nitroprop-1-enylbenzene, benzaldehyde and nitroethane are pumped into a tubular reactor containing a catalyst. One industrial protocol involves using n-butylamine as the catalyst at a pressure of 10 bar and a temperature of 80°C, achieving a 90% conversion per pass. In another example, aromatic aldehydes and nitromethane (B149229) are passed through a column packed with an amino-functionalized silica gel, which catalyzes the condensation and subsequent dehydration to yield the β-nitrostyrene product. rsc.org These systems can incorporate in-line purification steps, such as reactive distillation, to remove water and unreacted starting materials, yielding a high-purity product at a significant production rate. The integration of heterogeneous catalysts into flow systems is particularly advantageous for industrial applications, as it simplifies product purification and allows for continuous operation over extended periods. rsc.orgresearchgate.net

Stereoselective Synthesis Strategies

While the Henry reaction is a powerful tool, achieving high stereoselectivity can be challenging. Alternative methods, such as the Baylis-Hillman reaction, provide access to a different class of highly functionalized molecules and offer distinct stereochemical control.

Baylis-Hillman Reaction for Substituted Nitroalkenes

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated compound and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. chimia.ch When nitroalkenes are used as the activated alkene component, the MBH reaction provides a route to densely functionalized allylic alcohols and their derivatives. chimia.chresearchgate.net

This reaction has been developed for a variety of substituted nitroalkenes, including both β-aryl and β-alkyl variants. rsc.org Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and various N-heterocyclic carbenes (NHCs) have been employed. chimia.chresearchgate.netrsc.org For example, the reaction of nitroalkenes with ethyl-2-bromomethylacrylate using DBU as the catalyst base produces nitro dienes in good yields with very short reaction times. researchgate.net

The aza-Baylis-Hillman reaction, which uses imines as the electrophile instead of aldehydes, is an effective strategy for synthesizing α-aminoalkylated conjugated nitroalkenes. chimia.chresearchgate.net These reactions can be mediated by imidazole (B134444) and are useful for creating novel 1,2-nitramines. chimia.chresearchgate.net The MBH reaction and its variants are powerful tools for creating complex molecular architectures from simple nitroalkene precursors, often with a high degree of regio- and stereoselectivity. nih.govacs.orgacs.orgscispace.com

Control and Separation of (Z)/(E) Isomers

The presence of the carbon-carbon double bond in 2-nitroprop-1-enylbenzene gives rise to geometric isomerism, resulting in (Z) and (E) configurations. The control over which isomer is formed and the ability to separate them are crucial for their application in stereospecific synthesis.

Research indicates that the synthesis of related α-nitrocinnamates often results in the (Z)-isomer as the thermodynamically more stable product. ru.nl For 2-nitroprop-1-enylbenzene specifically, the (Z)-isomer is also reported to be predominant (>95%) under conditions of thermodynamic control. However, the ratio of isomers can be influenced by various factors. For instance, heating a pure (Z)-isomer can lead to an equilibrium mixture with the (E)-isomer. ru.nl

The isomerization process can be significantly dependent on the solvent used. Studies on related nitrocinnamates have shown that the pure Z-isomer isomerizes to a 1:1 E/Z mixture in dimethyl sulfoxide (DMSO-d6) within 24 hours, while the process is much slower in less polar solvents like chloroform (B151607) (CDCl3) and benzene (B151609) (C6D6), resulting in different equilibrium ratios. ru.nl

Table 1: Solvent-Dependent Isomerization of a p-Methoxybenzyl α-Nitrocinnamate (Z-isomer) ru.nl

| Solvent | Dielectric Constant | Final E:Z Ratio | Time to Equilibrium |

|---|---|---|---|

| (CD₃)₂SO | 47 | 1:1 | 1 day |

| CDCl₃ | 4.8 | 1:1.3 | 4 days |

Data illustrates the principle of solvent-dependent isomerization for a related nitroalkene.

Separating (E) and (Z) isomers is commonly achieved through chromatographic techniques. ymc.eu Since diastereomers like geometric isomers have different physical properties, they can often be separated using standard chromatography on phases like C18 silica gel. ymc.eu Another effective method is fractional crystallization, where one isomer may selectively crystallize from a solution containing a mixture, a technique that has been successful for obtaining the pure (Z)-isomer of related nitroalkenes. ru.nl

Emerging Synthetic Pathways

Beyond traditional methods, new synthetic routes are continuously being developed to offer milder conditions, better yields, and improved sustainability. These include decarboxylative nitration and advanced applications of condensation reactions.

Decarboxylative nitration has emerged as a powerful method for synthesizing β-nitrostyrenes directly from α,β-unsaturated carboxylic acids, such as cinnamic acids. acgpubs.orgchemrevlett.com This approach involves the replacement of a carboxylic acid group with a nitro group. Various catalytic systems have been developed to facilitate this transformation.

One effective method employs iron(III) nitrate (Fe(NO₃)₃) and pyridine (B92270) in toluene (B28343) to achieve the decarboxylative nitration of cinnamic acid. thieme-connect.com Another approach uses an iminium salt, known as the Vilsmeier-Haack reagent, generated from DMF and SOCl₂ or POCl₃, in the presence of KNO₃ or NaNO₂. acgpubs.org This reaction can be significantly accelerated using microwave irradiation, which reduces reaction times and improves yields. acgpubs.org

Copper-catalyzed systems have also been reported. A method using copper(I) chloride (CuCl) as the catalyst and tert-butyl nitrite (B80452) (t-BuONO) as the nitrating agent in acetonitrile (B52724) has shown broad applicability for various substituted α,β-unsaturated acids, tolerating both electron-donating and electron-withdrawing groups. chemrevlett.com Another copper-based system utilizes copper nitrate (Cu(NO₃)₂) in acetonitrile, where the copper salt acts as both the reactant and the catalyst, simplifying the reaction system. google.com Furthermore, ceric ammonium nitrate (CAN) has been used as a nitrating agent to convert electron-rich cinnamic acids into the corresponding nitroolefins at room temperature. chemrevlett.comcdnsciencepub.com

Table 2: Selected Decarboxylative Nitration Methods for Cinnamic Acids

| Catalyst/Reagent | Nitrating Source | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Fe(NO₃)₃ / Pyridine | Fe(NO₃)₃ | Toluene | - | Good | thieme-connect.com |

| Vilsmeier-Haack Reagent | KNO₃ / NaNO₂ | - | Room Temp / Microwave | Good to Excellent | acgpubs.org |

| CuCl | t-BuONO | Acetonitrile | - | Moderate to Excellent | chemrevlett.com |

| Cu(NO₃)₂ | Cu(NO₃)₂ | Acetonitrile | Heat | High | google.com |

| CAN | CAN | Acetonitrile | Room Temp | - | chemrevlett.comcdnsciencepub.com |

The Knoevenagel condensation is a cornerstone reaction in the synthesis of 2-nitroprop-1-enylbenzene and its analogues. wikipedia.orgsigmaaldrich.com This reaction involves the base-catalyzed condensation of an aldehyde (benzaldehyde) with an active hydrogen compound (nitroethane), followed by dehydration to form the α,β-unsaturated nitro compound. wikipedia.orgsigmaaldrich.comnbinno.com

A variety of catalysts can be employed, with weakly basic amines being particularly common. Catalysts such as butylamine, methylamine, and piperidine (B6355638) are frequently used, often in solvents like ethanol (B145695) or acetic acid. nbinno.commdma.chnih.govmdma.ch For example, reacting benzaldehyde with nitroethane using butylamine as a catalyst is a common and efficient method. nbinno.com Another classic approach involves using ammonium acetate in refluxing glacial acetic acid. mdma.ch

While strong bases like sodium hydroxide can also catalyze the condensation, this variant is often referred to as a Henry reaction (nitroaldol reaction), which initially forms a β-nitro alcohol intermediate. sciencemadness.org This intermediate then undergoes dehydration, often promoted by acid, to yield the final nitrostyrene (B7858105) product. sciencemadness.orgorgsyn.org The choice of catalyst and reaction conditions is critical to optimize the yield and prevent the formation of polymeric byproducts. mdma.ch More recently, transition metal catalysts like nickel acetylacetonate (B107027) (Ni(acac)₂) have been shown to effectively catalyze Knoevenagel condensations under neutral conditions at room temperature. bibliomed.org

Table 3: Knoevenagel Condensation for the Synthesis of β-Nitrostyrenes

| Aldehyde | Nitroalkane | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Nitroethane | Butylamine | - | - | High | nbinno.com |

| 2-Nitrobenzaldehyde | Nitroethane | Butylamine | Acetic Acid | 60 °C (Sonication) | - | nih.gov |

| Various Aldehydes | Nitroethane | Ammonium Acetate | Acetic Acid | Reflux | - | mdma.ch |

| Benzaldehyde | Nitromethane | Sodium Hydroxide | Methanol | 10-15 °C, then Acid | 80-83% | orgsyn.org |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Nitroaldol Condensation

The synthesis of 2-nitroprop-1-enylbenzene is commonly achieved through a nitroaldol condensation, specifically a Henry reaction, between benzaldehyde (B42025) and nitroethane. wikipedia.org This base-catalyzed reaction involves the formation of a new carbon-carbon bond. scirp.orgorganic-chemistry.org

The mechanism commences with the deprotonation of nitroethane at the α-carbon by a base, resulting in a resonance-stabilized nitronate anion. wikipedia.orgwikipedia.org This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. wikipedia.orgacs.org This step leads to the formation of a β-nitro alkoxide intermediate. wikipedia.org Subsequent protonation of this intermediate by the conjugate acid of the base yields a β-nitro alcohol. wikipedia.org Under the reaction conditions, this alcohol readily undergoes dehydration to form the final product, 2-nitroprop-1-enylbenzene, and a water molecule. wikipedia.orgwikipedia.org The removal of this water helps to drive the reaction to completion. wikipedia.org

All steps in the Henry reaction are reversible. wikipedia.org The choice of base is crucial for the selective synthesis of the desired β-nitro alcohol, as other reactions like the Cannizzaro reaction can occur. scirp.org Various catalysts, including primary amines like n-butylamine and ammonium (B1175870) acetate (B1210297), are often employed to facilitate this condensation. wikipedia.org

The general mechanism can be summarized as follows:

Deprotonation: A base removes an acidic α-hydrogen from nitroethane to form a nitronate ion.

Nucleophilic Attack: The nitronate ion attacks the carbonyl carbon of benzaldehyde.

Protonation: The resulting alkoxide is protonated to give a nitro alcohol.

Dehydration: The nitro alcohol eliminates water to form the nitroalkene.

Electrophilic Aromatic Substitution Mechanisms on the Phenyl Moiety

The phenyl group of 2-nitroprop-1-enylbenzene can undergo electrophilic aromatic substitution, although the presence of the deactivating nitropropenyl group makes these reactions less common. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the meta position. makingmolecules.com

The general mechanism for electrophilic aromatic substitution involves a three-step process:

Activation of the electrophile: This initial step is often necessary to generate a sufficiently reactive electrophile. makingmolecules.com

Nucleophilic attack: The aromatic π-system attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. makingmolecules.comminia.edu.eg This step is typically the rate-determining step. minia.edu.eg

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. makingmolecules.comminia.edu.eg

A specific example is the nitration of 2-nitroprop-1-enylbenzene. This reaction requires a mixture of concentrated nitric acid and sulfuric acid. minia.edu.eg Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺), the active electrophile. makingmolecules.com The nitronium ion is then attacked by the benzene ring, leading to the formation of 3-nitro-2-nitroprop-1-enylbenzene, although forcing conditions may be required due to the deactivated ring.

The table below summarizes the directing effects of substituents in electrophilic aromatic substitution.

| Substituent Type | Activating/Deactivating | Directing Effect |

| Electron-donating groups | Activating | Ortho, Para |

| Halogens | Deactivating | Ortho, Para |

| Electron-withdrawing groups | Deactivating | Meta |

Mechanisms of Nitro Group Reduction Reactions

The nitro group of 2-nitroprop-1-enylbenzene can be reduced to a primary amine, a key transformation in the synthesis of various compounds. wikipedia.org Several reducing agents can accomplish this, each with a distinct mechanism.

Catalytic Hydrogenation: This is a common method for nitro group reduction. commonorganicchemistry.com Using catalysts like palladium on carbon (Pd/C) or Raney nickel, molecular hydrogen (H₂) is the reducing agent. commonorganicchemistry.com The mechanism involves the adsorption of both the nitroalkene and hydrogen onto the catalyst surface. The nitro group is reduced to a hydroxylamine (B1172632) intermediate, and the carbon-carbon double bond is simultaneously reduced. This intermediate is then further reduced to the primary amine. A proposed mechanism for the reduction of nitrobenzene (B124822) to aniline (B41778) involves a series of steps on the catalyst surface. sioc-journal.cn

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing both aliphatic and aromatic nitro compounds. commonorganicchemistry.com For nitroalkenes, LiAlH₄ directly reduces the nitro group to a primary amine without the formation of a ketone intermediate. This method is often used for the synthesis of amphetamine from phenyl-2-nitropropene. wikipedia.org

Metal-Based Reductions: Other metals such as iron (Fe), zinc (Zn), and tin(II) chloride (SnCl₂) under acidic conditions can also be used to reduce nitro groups to amines. commonorganicchemistry.com These methods are generally milder and can be more selective in the presence of other reducible functional groups. commonorganicchemistry.com

The table below provides a comparison of different reducing agents for nitro groups.

| Reducing Agent | Conditions | Selectivity |

| H₂/Pd/C | Neutral | Reduces many functional groups |

| H₂/Raney Nickel | Neutral | Useful for substrates with halogens |

| LiAlH₄ | Aprotic solvent | Very strong, reduces many functional groups |

| Fe/Acid | Acidic | Mild, can be selective |

| Zn/Acid | Acidic | Mild, can be selective |

| SnCl₂/Acid | Acidic | Mild, can be selective |

Denitrative Cross-Coupling Reaction Mechanisms

Recent research has shown that nitrostyrenes can undergo denitrative cross-coupling reactions, which allow for the formation of new carbon-carbon bonds at the site of the nitro group. researchgate.net These reactions offer a versatile method for creating disubstituted alkenes. researchgate.net While specific mechanistic studies on 2-nitroprop-1-enylbenzene are not extensively detailed in the provided results, the general principles of cross-coupling reactions like the Heck and Suzuki reactions can be inferred.

In a typical palladium-catalyzed cross-coupling reaction, the mechanism involves a catalytic cycle consisting of:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide or triflate.

Transmetalation (for Suzuki coupling) or Alkene Insertion (for Heck coupling): Another organic component is transferred to the palladium center or inserts into a palladium-hydride or palladium-carbon bond.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the final product.

The leaving group ability of the nitro group is a crucial factor in these transformations. researchgate.net

Hydrolytic Pathways and Associated Byproduct Formation

Under acidic conditions, 2-nitroprop-1-enylbenzene can undergo hydrolysis. This process can lead to the formation of benzaldehyde and nitroethane. This is essentially the reverse of the Henry condensation reaction used for its synthesis.

A significant hydrolytic pathway for nitro compounds is the Nef reaction. wikipedia.orgorganic-chemistry.org The classical Nef reaction involves the acid hydrolysis of a salt of a primary or secondary nitroalkane to yield an aldehyde or a ketone and nitrous oxide. wikipedia.org The mechanism begins with the formation of a nitronate salt from the nitroalkane. wikipedia.orgorganic-chemistry.org This salt is then protonated to form a nitronic acid, which is further protonated to an iminium ion. wikipedia.org Nucleophilic attack by water on this intermediate, followed by a series of proton transfers and elimination steps, leads to the formation of the carbonyl compound and nitrous oxide. wikipedia.org

In the context of 2-nitroprop-1-enylbenzene, acidic hydrolysis can be considered a form of the Nef reaction, where the nitroalkene is converted back to its aldehyde and nitroalkane precursors. The reaction can also be interrupted, leading to different products depending on the reaction conditions and the structure of the substrate. mdpi.com

Byproducts can also form during these reactions. For instance, in the synthesis of 2-nitroprop-1-enylbenzene via the Henry reaction, if the dehydration step is incomplete, β-nitro alcohols can be present as byproducts. During the Nef reaction, oximes and hydroxynitroso compounds can be formed as side products if the conditions are not strongly acidic. organic-chemistry.org

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecular Architectures

The strategic placement of the nitro group and the phenyl ring in 2-nitroprop-1-enylbenzene makes it a significant building block for creating intricate organic molecules. Organic chemists utilize it as a foundational component, leveraging its reactivity to assemble more complex molecular frameworks. The nitroalkene moiety is a powerful tool in carbon-carbon bond formation, a fundamental process in synthetic chemistry.

A key aspect of its utility is its role as a Michael acceptor. This reactivity allows for the conjugate addition of a wide array of nucleophiles, paving the way for the synthesis of diverse and complex structures. The discovery that nitroalkenes could serve as effective Michael acceptors was a significant advancement, establishing them as crucial intermediates for accessing complex molecular frameworks, particularly in the synthesis of natural products and pharmaceutically relevant compounds . The initial development of the Henry reaction (nitroaldol reaction), which is used to synthesize nitroalkenes like 2-nitroprop-1-enylbenzene, provided the foundational method for transforming these compounds into more elaborate molecular architectures .

Precursor in Multistep Synthetic Sequences for Functionalized Compounds

In multistep synthesis, 2-nitroprop-1-enylbenzene serves as a pivotal precursor for a range of functionalized compounds. Its nitro group can be transformed into various other functional groups, making it a versatile intermediate. Nitroalkenes are recognized as important organic intermediates because they can be converted into synthetically useful molecules containing nitrogen and oxygen, such as amines, aldehydes, and carboxylic acids nih.govresearchgate.netnih.gov.

This versatility is exemplified by its role in the synthesis of pharmaceuticals. For instance, it is a well-known intermediate in the production of amphetamine and its derivatives, which are used in medications for various conditions wikipedia.orglookchem.com. The synthetic sequence typically involves the reduction of the nitro group to an amine. This transformation highlights the compound's value as an intermediate, where the nitro group is strategically employed during the construction of the carbon skeleton and later converted to the desired functionality in the final product. The stability of β-nitrostyrenes, like 2-nitroprop-1-enylbenzene, combined with their well-understood reactivity, makes them highly promising partners in complex synthetic pathways nih.gov.

Below is a table summarizing the conversion of 2-nitroprop-1-enylbenzene into different classes of functionalized compounds.

Table 1: Synthetic Conversions of 2-nitroprop-1-enylbenzene| Starting Material | Target Functional Group | Resulting Compound Class |

|---|---|---|

| 2-nitroprop-1-enylbenzene | Amine (-NH₂) | Amines |

| 2-nitroprop-1-enylbenzene | Aldehyde (-CHO) | Aldehydes |

| 2-nitroprop-1-enylbenzene | Carboxylic Acid (-COOH) | Carboxylic Acids |

| 2-nitroprop-1-enylbenzene | Ketone (via Phenylacetone) | Ketones |

Participation in Cycloaddition Reactions for Heterocycle Formation

Cycloaddition reactions are powerful tools in organic synthesis for the rapid and efficient construction of cyclic compounds, including heterocycles, which are core structures in many pharmaceuticals and natural products virginia.edu. The electron-deficient nature of the double bond in 2-nitroprop-1-enylbenzene makes it an excellent dienophile or dipolarophile in cycloaddition reactions.

This reactivity allows it to participate in various cycloadditions to form nitrogen-containing heterocyclic compounds. For example, nitroalkenes can undergo [3+2] cycloaddition reactions with dipoles like azides or nitrones to form five-membered heterocycles nih.govnih.gov. They can also participate in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes. The stereochemical configuration (Z/E) of the 2-nitroprop-1-enylbenzene molecule can significantly influence the trajectory of approach in these reactions, affecting the stability of transition states and determining the stereochemical outcome of the resulting heterocyclic products . These strategies provide an atom-economical method for achieving molecular complexity with a high degree of control virginia.edu.

Synthesis of Substituted Styrenes, Stilbenes, and Chalcones via Denitrative Cross-Couplings

A significant modern application of 2-nitroprop-1-enylbenzene and related nitrostyrenes is their use in denitrative cross-coupling reactions. This rapidly expanding field of organic synthesis provides an alternative route to a wide variety of functionalized alkenes nih.govnih.gov. In these reactions, the nitro group acts as a leaving group and is replaced by another substituent, allowing for the formation of a new bond at the vinylic position nih.gov.

This methodology has proven effective for synthesizing β-alkylated styrenes, stilbenes, chalcones, and cinnamic acids nih.govnih.gov. The process typically involves the addition of a radical to the nitrostyrene (B7858105), which forms a benzylic radical intermediate, followed by the elimination of the nitro group to restore the double bond nih.gov. This transformation has established β-nitrostyrenes as highly promising cross-coupling partners due to their stability and availability nih.gov.

The table below illustrates the types of products that can be synthesized from nitrostyrenes using denitrative cross-coupling reactions.

Table 2: Products of Denitrative Cross-Coupling Reactions| Coupling Partner | Product Class |

|---|---|

| Alkyl groups | β-Alkylated Styrenes |

| Aryl groups | Stilbenes |

| Acyl groups | Chalcones |

| Carboxyl groups | Cinnamic Acids |

| Sulfonyl groups | Conjugated Sulfones |

| Phosphonate groups | Conjugated Phosphonates |

Derivatization for Novel Chemical Entities

The inherent reactivity of 2-nitroprop-1-enylbenzene allows for its extensive derivatization to create novel chemical entities with potentially unique properties. The core structure can be modified at several positions: the phenyl ring, the double bond, and the nitro group. Aromatic substitution reactions can introduce various substituents onto the phenyl ring, while the double bond can undergo addition reactions.

The most versatile handle for derivatization is the nitro group itself. As previously mentioned, it can be reduced to an amine, which can then be further modified through acylation, alkylation, or other amine-specific reactions. The nitroalkene can also be converted into other functional groups, serving as a gateway to new classes of compounds nih.govresearchgate.netnih.gov. This capacity for derivatization makes 2-nitroprop-1-enylbenzene a valuable starting point for generating libraries of new compounds in drug discovery and materials science, where structural diversity is key to finding new leads and functionalities umich.edu.

Synthesis and Characterization of Derivatized 2 Nitroprop 1 Enylbenzene Compounds

Design and Synthesis of Substituted Aryl-2-Nitrovinyl Derivatives

The synthesis of substituted aryl-2-nitrovinyl derivatives is often achieved through a Henry reaction, which involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a nitroalkane, typically nitromethane (B149229) or nitroethane. One common synthetic route involves the reaction of nitromethane with a suitable aldehyde to produce para-substituted nitrostyrenes. nih.gov These intermediates can then be further modified. For instance, (2-nitrovinyl)benzene can be synthesized from benzaldehyde and nitromethane, yielding a yellow solid. nih.govresearchgate.net

The reaction conditions can be modified to influence the outcome. For example, the synthesis of (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene has been accomplished by reacting 2-nitrobenzaldehyde (B1664092) with nitroethane in acetic acid, with butylamine (B146782) as a catalyst, and applying sonication at 60 °C. nih.govresearchgate.net This method results in the formation of the product which can be recrystallized from an ethanol (B145695)/ethyl acetate (B1210297) mixture. nih.govresearchgate.net Similarly, 1-Nitro-4-(2-nitroprop-1-enyl)benzene has been synthesized from 3-nitrobenzaldehyde (B41214) and nitroethane using a similar procedure. researchgate.net

Further derivatization can be achieved by introducing various substituents on the aryl ring. These substitutions can modulate the electronic properties of the molecule. For instance, the presence of an electron-donating group like a methoxy (B1213986) group at the para position of the phenyl ring has been shown to be favorable in certain applications. nih.gov

Below is a table summarizing the synthesis of several substituted aryl-2-nitrovinyl derivatives:

| Compound Name | Starting Aldehyde | Starting Nitroalkane | Yield (%) | Melting Point (°C) |

| (2-nitrovinyl)benzene | Benzaldehyde | Nitromethane | 83 | 57-58 |

| 1-chloro-4-(2-nitrovinyl)benzene | 4-chlorobenzaldehyde | Nitromethane | Not Specified | Not Specified |

| 1-methoxy-4-(2-nitrovinyl)benzene | 4-methoxybenzaldehyde | Nitromethane | Not Specified | Not Specified |

| 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol | Not Specified | Not Specified | 54 | 71-73 |

Table 1: Synthesis of Substituted Aryl-2-Nitrovinyl Derivatives. Data sourced from multiple studies. nih.govresearchgate.net

Characterization of these synthesized compounds is typically performed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). For (2-nitrovinyl)benzene, characteristic IR peaks appear at 1635, 1523, and 1348 cm⁻¹. nih.gov The ¹H-NMR spectrum in CDCl₃ shows signals for the phenyl protons between 7.43-7.56 ppm and two doublets for the vinyl protons at 7.59 and 8.01 ppm with a coupling constant of 13.7 Hz. nih.govresearchgate.net

Polyaromatic and Bis-Nitroprop-1-enylbenzene Analogues

The synthesis of polyaromatic and bis-nitroprop-1-enylbenzene analogues expands the structural diversity and potential applications of this class of compounds. The incorporation of polycyclic aromatic hydrocarbons can significantly influence the electronic and steric properties of the resulting molecules. ed.ac.uk

The synthesis of a bis-nitroalkene has been reported through the reaction of a dialdehyde (B1249045) with a nitroalkane. While specific examples of bis-nitroprop-1-enylbenzene are not extensively detailed in the provided context, the general principles of nitroalkene synthesis can be applied. For instance, the reaction of terephthalaldehyde (B141574) with two equivalents of nitroethane in the presence of a base would be a plausible route to a bis-nitroprop-1-enylbenzene derivative.

A related polyaromatic analogue, (Z)-(2-nitroprop-1-en-1-yl)benzene, has been used as a precursor in the synthesis of pyrazole (B372694) derivatives. mdpi.com This highlights the utility of these compounds as intermediates in the construction of more complex heterocyclic systems. The reaction of (Z)-(2-nitroprop-1-en-1-yl)benzene with diazomethane (B1218177) leads to the formation of a pyrazoline intermediate, which can then be converted to 3-methyl-4-phenyl-1H-pyrazole. mdpi.com

The crystal structure of (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene reveals an E configuration about the C=C double bond. nih.govresearchgate.net The crystal structure is stabilized by weak intermolecular C-H···O interactions. nih.govresearchgate.net

| Compound Name | Molecular Formula | Crystal System | Space Group |

| (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene | C₉H₈N₂O₄ | Monoclinic | P2₁/n |

Table 2: Crystallographic Data for (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene. researchgate.net

Preparation of Libraries of Nitro Derivatives for Research

The development of libraries of nitro derivatives is of significant interest in medicinal chemistry and materials science. nih.gov Nitro compounds are considered versatile building blocks in organic synthesis due to the wide range of chemical transformations the nitro group can undergo. nih.govexlibrisgroup.com The strong electron-withdrawing nature of the nitro group facilitates various nucleophilic and cycloaddition reactions, making nitroalkenes valuable intermediates. exlibrisgroup.com

The preparation of libraries often involves combinatorial approaches, where a variety of aromatic aldehydes are reacted with different nitroalkanes to generate a diverse set of compounds. These libraries can then be screened for desired properties. The ease of synthesis of nitroalkenes via the Henry reaction makes them particularly suitable for library preparation. nih.gov

Modern synthetic strategies focus on developing efficient and environmentally friendly protocols. This includes the use of novel catalysts and reaction media to streamline the synthesis of these compound libraries. researchgate.net The accessibility of a wide range of substituted aromatic aldehydes and nitroalkanes allows for the generation of extensive libraries of 2-nitroprop-1-enylbenzene derivatives with diverse electronic and steric properties. These libraries are crucial for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials with tailored properties. nih.govresearchgate.net

Catalytic Innovations in 2 Nitroprop 1 Enylbenzene Chemistry

Heterogeneous and Homogeneous Catalysis for Synthesis

Catalysis is a fundamental pillar of modern chemistry, with catalysts being broadly classified as either heterogeneous or homogeneous. Homogeneous catalysts exist in the same phase as the reactants, often leading to high activity and selectivity, though catalyst recovery can be challenging. rsc.org In contrast, heterogeneous catalysts exist in a different phase, which allows for easy separation and recycling, but they may exhibit lower activity compared to their homogeneous counterparts. rsc.org The ideal catalyst combines the advantages of both: high activity and selectivity with stability and recyclability. rsc.org

The synthesis of β-nitrostyrenes, the class of compounds to which 2-nitroprop-1-enylbenzene belongs, has benefited from both catalytic approaches. A common synthetic route is the Henry reaction (nitroaldol condensation) between an aldehyde (like benzaldehyde) and a nitroalkane (like nitroethane), followed by dehydration. lookchem.com Catalysis plays a crucial role in promoting this reaction efficiently.

One notable method for the synthesis of β-nitrostyrenes involves a one-pot process using a copper(II) catalyst. unirioja.es For instance, styrenes can be converted directly to the corresponding β-nitrostyrenes using a system of copper(II) tetrafluoroborate, iodine, and sodium nitrite (B80452) in acetonitrile (B52724) at room temperature. unirioja.es This reaction proceeds through an intermediate 1-iodo-2-nitro-1-phenylethane, which undergoes dehydro-iodination catalyzed by copper(I) salts formed in situ to yield the final product. unirioja.es This approach is effective for a range of substituted styrenes, demonstrating the utility of homogeneous metal catalysis in these syntheses. unirioja.es

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Same phase as reactants | Different phase from reactants |

| Activity | Generally high | Can be lower |

| Selectivity | Generally high | Variable |

| Catalyst Separation | Often difficult, may require distillation or extraction | Easy (e.g., filtration) |

| Recyclability | Challenging | Generally straightforward |

| Industrial Application | Widespread in specific processes | Extensively used, >80% of chemical products |

Solid Base Catalysts and Green Catalytic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable catalytic protocols. qu.edu.qa Green chemistry emphasizes the use of environmentally benign catalysts, safer solvents, and energy-efficient processes to minimize waste and environmental impact. qu.edu.qamdpi.com Heterogeneous catalysts are particularly significant in green processes due to their stability and reusability. qu.edu.qa

For the synthesis of nitroalkenes, solid base catalysts have been shown to enhance reaction yields, presenting a greener alternative to traditional methods. These catalysts can be easily recovered and reused, reducing waste. Green catalytic protocols often involve solvent-free conditions or the use of recyclable and environmentally benign solvents.

A prime example of a green protocol is the use of Polyethylene glycol (PEG) as a recyclable solvent medium for the asymmetric organocatalytic Michael addition of aldehydes to trans-β-nitrostyrenes. rsc.org This approach not only provides good yields and stereoselectivities but also allows for the recovery and reuse of the solvent, aligning with green chemistry principles. rsc.org The development of such protocols is crucial for making the synthesis of complex organic molecules more sustainable. qu.edu.qa

Table 2: Examples of Green Catalytic Approaches in Nitroalkene Chemistry

| Approach | Catalyst/Solvent | Reaction Type | Advantages |

|---|---|---|---|

| Recyclable Solvent | Polyethylene glycol (PEG) | Michael Addition | Environmentally benign, reusable solvent medium rsc.org |

| Solid Base Catalysis | Solid Base Catalysts | Henry Reaction | Enhanced yields, potential for catalyst recycling |

| One-Pot Synthesis | Copper(II) tetrafluoroborate | Nitration of Styrenes | Mild conditions, avoids isolation of intermediates unirioja.es |

Metal-Catalyzed Transformations and Regio/Stereoselectivity

Beyond its synthesis, 2-nitroprop-1-enylbenzene serves as a valuable precursor for a variety of other compounds through metal-catalyzed transformations. uva.es Transition metal catalysis is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. uva.es A significant transformation of β-nitrostyrenes is their reduction to phenethylamines, which are important structural motifs in many biologically active compounds. beilstein-journals.orgnih.gov

A facile one-pot procedure for this reduction uses sodium borohydride (B1222165) (NaBH₄) in combination with a copper(II) chloride catalyst. beilstein-journals.orgnih.gov In this system, metallic copper particles formed in situ act as the true catalyst, enabling the complete reduction of both the nitro group and the carbon-carbon double bond under mild conditions in a short time frame (10-30 minutes). beilstein-journals.orgnih.gov Other metal-based systems, such as those using iridium catalysts, have also been developed. mdpi.com Interestingly, the pH of the reaction can control the chemoselectivity; under acidic conditions, an iridium catalyst can selectively reduce the nitroalkene to a ketone, whereas under neutral conditions, the same catalyst reduces it to a nitroalkane. mdpi.com

Controlling the regioselectivity (the preference for reaction at one position over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) is a central challenge in catalysis. nih.govmdpi.com In metal-catalyzed reactions, the choice of the metal and, crucially, the ligands attached to it can profoundly influence the outcome. thieme-connect.de For example, in rhodium-catalyzed [2+2+2] carbocyclization reactions, sterically hindered bisphosphine ligands can effectively discriminate between the two ends of an unsymmetrical alkyne, leading to significantly improved regioselectivity. nih.gov While specific studies on the regio- and stereoselective metal-catalyzed transformations of 2-nitroprop-1-enylbenzene are highly specialized, the principles derived from studies on related nitroalkenes are directly applicable. nih.govrsc.org

Table 3: Selected Metal-Catalyzed Transformations of β-Nitrostyrenes

| Catalyst System | Transformation | Product | Key Features |

|---|---|---|---|

| NaBH₄ / CuCl₂ | Full Reduction | Phenethylamine (B48288) | Fast, mild conditions, one-pot procedure beilstein-journals.orgnih.gov |

| Iridium Complex | pH-dependent Reduction | Ketone (acidic pH) or Nitroalkane (neutral pH) | High chemoselectivity controlled by pH mdpi.com |

| Titanium(IV) isopropoxide | Reduction | β-Phenethylamine | Simple, but prolonged reaction times (18-20 hours) beilstein-journals.orgnih.gov |

Organocatalysis in Nitroalkene Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third branch of catalysis alongside metal and enzyme catalysis. frontiersin.org It offers the advantage of avoiding potentially toxic or expensive heavy metals and often provides high levels of stereoselectivity. rsc.org

Nitroalkenes like 2-nitroprop-1-enylbenzene are excellent substrates in organocatalytic reactions, particularly in asymmetric Michael additions. rsc.org In one highly stereoselective process, aldehydes are added to trans-β-nitrostyrenes using a proline-derived organocatalyst. rsc.org These reactions can be performed in green solvents like PEG, leading to the formation of versatile nitroaldehyde products with good yields and excellent enantioselectivities. rsc.org These products are valuable intermediates for the synthesis of bioactive compounds such as γ-aminobutyric acid (GABA) derivatives. rsc.org The success of organocatalysis in these transformations highlights its importance in modern synthetic chemistry for creating complex, enantiomerically pure molecules. rsc.org

Table 4: Organocatalytic Michael Addition to trans-β-Nitrostyrene

| Catalyst | Reactants | Solvent | Yield | Stereoselectivity (syn/anti) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (S)-diphenylprolinol TMS ether | Butyraldehyde + trans-β-nitrostyrene | PEG 400 | 75% | 99:1 | 99% |

Data derived from a model reaction representative of the class. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Electronic Structure and Reactivity Modeling (HOMO-LUMO Analysis, Electrostatic Potential)

Quantum mechanical and Density Functional Theory (DFT) studies provide significant insights into the electronic structure and reactivity of 2-nitroprop-1-enylbenzene. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and potential biological activity, as it indicates that less energy is required for electronic excitation. irjweb.comnih.gov

The distribution of HOMO and LUMO is often located on the aromatic ring and the nitro group, indicating these are the primary sites for chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com Therefore, the regions of the molecule where the HOMO and LUMO are concentrated are the most probable sites for electrophilic and nucleophilic attacks, respectively.

Molecular Electrostatic Potential (MEP) analysis is another powerful tool to predict chemical reactivity. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. nih.gov Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. nih.govresearchgate.net For molecules containing nitro groups, the negative potential is often localized around the electronegative oxygen atoms of the nitro group, making them potential hydrogen bond acceptors. nih.govderpharmachemica.com

Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), further quantify the molecule's reactivity. irjweb.comnih.gov A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity, whereas a "soft" molecule has a small gap and is more reactive. mdpi.com

Interactive Data Table: Calculated Quantum Chemical Parameters

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron accepting ability |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Escaping tendency of an electron |

Spectroscopic Property Prediction and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties of molecules, including vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. researchgate.netresearchgate.net These theoretical predictions can be compared with experimental data to validate both the computational methodology and the experimental findings. researchgate.net

The calculated vibrational frequencies from DFT often show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, with the calculated maximum absorption wavelengths (λmax) corresponding to electronic transitions, often from HOMO to LUMO. researchgate.net The agreement between calculated and experimental UV-Vis spectra provides insights into the electronic structure and transitions within the molecule. researchgate.net

For instance, spectroscopic analysis of the related compound 1-phenyl-2-nitropropene (B101151) has been performed using FT-IR, FT-Raman, NMR, and UV techniques, and the results have been supported by quantum computational calculations. researchgate.netlookchem.com

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. derpharmachemica.commdpi.com This analysis generates a surface around a molecule in a crystal, and the properties mapped onto this surface provide information about intermolecular contacts.

The normalized contact distance (dnorm) is a key property mapped on the Hirshfeld surface. It is defined in terms of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals radii of the respective atoms. Red spots on the dnorm map indicate close intermolecular contacts, such as hydrogen bonds, while blue regions represent longer contacts. mdpi.com

Weak Chemical Bonding Interactions (e.g., C-H···O, NO₂···NO₂, π-π Stacking)

The crystal structure of nitro-substituted benzenes is often governed by a variety of weak intermolecular interactions. rsc.org These interactions play a crucial role in the formation of the crystal packing. rsc.org

C-H···O Hydrogen Bonds: These are common interactions in nitro compounds, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a nitro group on an adjacent molecule. nih.govnih.gov These interactions can link molecules into chains or more complex three-dimensional networks. nih.gov

π-π Stacking: The aromatic rings of benzene (B151609) derivatives can interact through π-π stacking, where the planes of the rings are parallel to each other. rsc.orgnih.gov The centroid-to-centroid distances between the interacting rings are typically in the range of 3.6 to 3.8 Å. nih.gov These interactions can lead to the formation of columns of molecules within the crystal. nih.gov

NO₂···NO₂ Interactions: Interactions between nitro groups on neighboring molecules can also contribute to the stability of the crystal packing. researchgate.net

Interactive Data Table: Common Intermolecular Interactions in Nitro-substituted Benzenes

| Interaction Type | Description | Typical Distance |

|---|---|---|

| C-H···O Hydrogen Bond | Interaction between a C-H bond and an oxygen atom of a nitro group. | H···O distance of ~2.6-2.7 Å nih.govresearchgate.net |

| π-π Stacking | Interaction between the π-systems of aromatic rings. | Centroid-centroid distance of ~3.7-3.8 Å nih.gov |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling chemical reaction pathways and analyzing the transition states involved. Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products, allowing for the identification of transition state structures and the calculation of activation energies. matlantis.com

Understanding the reaction mechanisms is crucial for controlling chemical transformations. For instance, the formation of naphthalene (B1677914) from the reaction of phenyl radicals with 1,3-butadiyne (B1212363) has been studied computationally to elucidate the reaction pathways and identify the most favorable routes. kaust.edu.sa Such studies involve mapping the potential energy surface and identifying key intermediates and transition states. kaust.edu.sa

Kinetic modeling, often based on data from computational studies, can then be used to describe the rates of chemical reactions. For example, the Langmuir-Hinswood type of model has been used to describe the kinetics of hydrogenation reactions. mdpi.com

Green Chemistry Principles Applied to 2 Nitroprop 1 Enylbenzene Synthesis

Atom Economy and Waste Minimization Strategies

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The most common route to synthesize 2-nitroprop-1-enylbenzene is the Henry-Knoevenagel condensation of benzaldehyde (B42025) and nitroethane. wikipedia.org This reaction, while effective, is a condensation reaction that inherently generates byproducts, thus lowering its atom economy. wikipedia.orgrsc.org

The balanced chemical equation is: C₇H₆O (Benzaldehyde) + C₂H₅NO₂ (Nitroethane) → C₉H₉NO₂ (2-Nitroprop-1-enylbenzene) + H₂O (Water)

The theoretical atom economy can be calculated as follows:

Molecular Weight of Benzaldehyde = 106.12 g/mol

Molecular Weight of Nitroethane = 75.07 g/mol

Molecular Weight of 2-Nitroprop-1-enylbenzene = 163.17 g/mol

Molecular Weight of Water = 18.02 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy (%) = (163.17 / (106.12 + 75.07)) x 100 = (163.17 / 181.19) x 100 ≈ 90.05%

While an atom economy of 90.05% is relatively high, the primary byproduct is water, which is non-toxic. However, the process generates other waste streams, including unreacted starting materials, catalyst residues, and solvents used for reaction and purification. mdma.ch Waste minimization strategies, therefore, focus on maximizing the reaction yield and selectivity. High yields ensure that a larger proportion of the reactants are converted into the final product, reducing the amount of starting material that needs to be separated and treated as waste.

Different catalysts and reaction conditions can significantly impact the yield, and by extension, the waste generated.

| Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| n-Butylamine | Ethanol (B145695) | Reflux, 8 hours | 64 | mdma.ch |

| Cyclohexylamine | Nitroethane (excess) | Reflux, 6 hours | 78 | mdma.ch |

| Methylamine | Isopropanol | Slight heat, 4 hours | 81 | mdma.ch |

| Ammonium (B1175870) acetate (B1210297) | Glacial Acetic Acid | 100°C, 4 hours | 63 | scribd.com |

Strategies for waste minimization include optimizing reaction conditions to achieve higher yields and exploring solvent-free synthesis routes, which completely eliminate solvent waste.

Utilization of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional syntheses of 2-nitroprop-1-enylbenzene have often employed volatile organic compounds (VOCs) such as toluene (B28343) or less hazardous but still impactful solvents like ethanol and acetic acid. mdma.chgoogle.com Green chemistry encourages the replacement of such solvents with more environmentally benign alternatives.

Water: As a non-toxic, non-flammable, and readily available solvent, water is a highly desirable medium for green synthesis. ijsr.in While organic reactants may have low solubility, "on water" reactions, which occur at the aqueous-organic interface, can sometimes lead to significant rate enhancements. ijsr.in

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as solvents. They are valued in green chemistry for their negligible vapor pressure, which reduces air pollution. Research on the synthesis of related β-nitrostyrenes has shown that ILs can serve as effective reaction media, sometimes also exhibiting catalytic activity. researchgate.net For instance, the condensation of benzaldehyde and nitromethane (B149229) has been successfully performed in various hydrophilic ionic liquids. researchgate.net

| Solvent/Medium | Advantages | Disadvantages | Example Application |

|---|---|---|---|

| Toluene | Good solvent for organic reactants; allows azeotropic removal of water. | Volatile Organic Compound (VOC), toxic, derived from petroleum. | n-Butylamine catalyzed synthesis with a Dean-Stark trap. mdma.ch |

| Ethanol/Isopropanol | Less toxic than aromatic hydrocarbons, can be derived from renewable resources. | Flammable, contributes to VOCs. | Methylamine catalyzed synthesis. mdma.ch |

| Acetic Acid | Acts as both solvent and catalyst. | Corrosive, requires neutralization, contributing to waste. | Ammonium acetate catalyzed synthesis. scribd.com |

| Ionic Liquids | Low volatility, recyclable, can have catalytic properties. | Can be expensive, potential toxicity and biodegradability concerns. | Synthesis of β-nitrostyrene. researchgate.net |

| Solvent-Free | Eliminates solvent waste, can increase reaction rates, simplifies purification. | Potential for localized overheating, may not be suitable for all reactants. | A key goal in green synthesis development. researchgate.net |

Energy Efficiency in Synthetic Processes (e.g., Ambient Conditions, Microwave, Ultrasound)

Improving energy efficiency is another cornerstone of green chemistry, aiming to reduce the economic and environmental costs associated with chemical production. Conventional methods for synthesizing 2-nitroprop-1-enylbenzene often require prolonged heating under reflux for several hours, consuming significant amounts of energy. mdma.ch Alternative energy sources like microwave (MW) irradiation and ultrasound have emerged as powerful tools for enhancing reaction rates and improving energy efficiency. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes. nih.govtsijournals.com This is due to the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that is more efficient than conventional convective heating. This technique often leads to higher yields and cleaner reactions, further contributing to waste minimization. beilstein-journals.org

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound in chemical reactions can induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This phenomenon creates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates even at ambient bulk temperatures. nih.gov A synthesis of (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene, a derivative of the target compound, successfully utilized sonication at 60°C to achieve full conversion. nih.gov This indicates the potential for ultrasound to create energy-efficient pathways for the synthesis of 2-nitroprop-1-enylbenzene itself.

| Method | Typical Reaction Time | Energy Input | Key Advantages |

|---|---|---|---|

| Conventional Heating (Reflux) | 4-8 hours mdma.ch | High and sustained | Well-established, simple setup. |

| Microwave Irradiation | Minutes nih.govtsijournals.com | Lower overall consumption due to short time | Rapid heating, reduced reaction times, often higher yields. |

| Ultrasound (Sonication) | Minutes to hours nih.govnih.gov | Efficient energy transfer, can operate at lower bulk temperatures | Enhanced reaction rates, mechanical effects can improve mixing. |

Catalyst Design for Enhanced Sustainability and Reusability

Catalysts play a vital role in the synthesis of 2-nitroprop-1-enylbenzene by increasing the reaction rate. However, the choice of catalyst has significant implications for the sustainability of the process. Traditional methods often use homogeneous basic catalysts like primary amines (e.g., n-butylamine, methylamine). wikipedia.org A major drawback of these catalysts is the difficulty of separating them from the reaction mixture, which complicates product purification and prevents catalyst recycling, leading to increased waste.

To address these issues, green chemistry promotes the development of heterogeneous catalysts. These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), allowing for easy separation by simple filtration. researchgate.net This not only simplifies the purification process but also enables the catalyst to be recovered and reused over multiple reaction cycles, significantly reducing waste and cost.

Examples of green catalyst design include:

Solid-supported catalysts: Active catalytic species can be immobilized on solid supports like silica (B1680970), alumina (B75360), or polymers. For instance, silica-supported sodium hydrogen sulfate (B86663) has been explored as a recyclable, heterogeneous catalyst for P2NP synthesis.

Nanocatalysts: Catalysts based on nanoparticles offer a very high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. Materials like zinc oxide (ZnO) nanocrystals have been developed as robust and reusable catalysts for other green synthetic applications and represent a promising area of research. rsc.org

| Catalyst | Type | Separation/Reusability | Sustainability Advantages |

|---|---|---|---|

| n-Butylamine, Methylamine | Homogeneous | Difficult; typically not reused. | Effective at promoting the reaction. |

| Ammonium acetate | Homogeneous | Difficult; requires extensive work-up. | Inexpensive and readily available. |

| Silica-supported Sodium Hydrogen Sulfate | Heterogeneous | Easy (filtration); potential for reuse. | Reduced waste, simplified purification, catalyst recycling. |

| ZnO Nanocrystals | Heterogeneous | Easy (filtration); demonstrated reusability in other reactions. rsc.org | High catalytic efficiency, robust, economical. rsc.org |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides data on the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C), and the connectivity between them.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer fundamental insights into the molecular structure of 2-nitroprop-1-enylbenzene. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin splitting patterns. For 2-nitroprop-1-enylbenzene, signals corresponding to the aromatic protons on the benzene (B151609) ring, the vinylic proton, and the methyl group protons are expected. The electron-withdrawing nitro group significantly influences the chemical shifts of nearby protons, particularly the vinylic proton, causing it to appear further downfield. stackexchange.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov It distinguishes between the methyl carbon, the sp² hybridized carbons of the alkene and the benzene ring, and the carbon attached to the nitro group.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the complete bonding network. researchgate.netnih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons. researchgate.netlibretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. libretexts.orglibretexts.org For instance, it can show a correlation between the methyl protons and the vinylic carbon, confirming the propenyl fragment, and between the vinylic proton and the aromatic carbons, confirming the link to the benzene ring.

The following table summarizes the expected NMR data for (Z)-2-nitroprop-1-enylbenzene.

| Atom Position | Technique | Expected Chemical Shift (δ) / ppm | Key HMBC Correlations |

|---|---|---|---|

| Methyl Protons (-CH₃) | ¹H NMR | ~2.5 | C=C (nitro-bearing), C=C (vinylic) |

| Vinylic Proton (=CH-) | ¹H NMR | ~8.0 | Aromatic C1, Aromatic C2/C6, Methyl C |

| Aromatic Protons (-C₆H₅) | ¹H NMR | ~7.4 - 7.6 | Various aromatic carbons, Vinylic C |

| Methyl Carbon (-CH₃) | ¹³C NMR | ~15 | - |

| Vinylic Carbons (C=C) | ¹³C NMR | ~130-150 | - |

| Aromatic Carbons (-C₆H₅) | ¹³C NMR | ~128-140 | - |

NMR spectroscopy is also powerful for determining stereochemistry, such as the E/Z configuration of the double bond in 2-nitroprop-1-enylbenzene. The magnitude of the scalar coupling constant (J-coupling) between vinylic protons is highly dependent on their dihedral angle, but in this case, with only one vinylic proton, other methods are needed. The Nuclear Overhauser Effect (NOE), observed in 2D NOESY spectra, can confirm the Z-configuration by showing through-space correlation between the vinylic proton and the ortho-protons of the benzene ring.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique well-suited for the analysis of volatile compounds like 2-nitroprop-1-enylbenzene. nih.gov The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a common ionization method where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.

The mass spectrum of 2-nitroprop-1-enylbenzene (molecular weight: 163.17 g/mol ) would show a molecular ion peak (M⁺) at m/z 163. nih.govnist.gov The fragmentation pattern provides a fingerprint for the molecule's structure. For nitroaromatic compounds, characteristic fragmentation pathways include the loss of the nitro group. youtube.com

Loss of NO₂: A common fragmentation involves the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂, 46 Da), which would yield a fragment ion at m/z 117. nih.gov

Loss of NO: The loss of a nitric oxide radical (•NO, 30 Da) can also occur, leading to a peak at m/z 133. nih.gov

Aromatic Fragments: The presence of the benzene ring leads to characteristic aromatic ions, such as the phenyl cation at m/z 77. whitman.edu Rearrangement to a tropylium (B1234903) ion can give rise to a peak at m/z 91. whitman.edu

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is another powerful technique, particularly for less volatile compounds or complex mixtures. mdpi.com It allows for the selection of a specific parent ion (e.g., m/z 163) and its subsequent fragmentation to produce a daughter ion spectrum, which can enhance structural confirmation and selectivity.

The following table details the plausible mass spectrometric fragments for 2-nitroprop-1-enylbenzene.

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 163 | [C₉H₉NO₂]⁺ (Molecular Ion) | - |

| 133 | [C₉H₉O]⁺ | •NO |

| 117 | [C₉H₉]⁺ | •NO₂ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₂H₂NO₂ (from M⁺ via rearrangement) |

| 77 | [C₆H₅]⁺ (Phenyl ion) | C₃H₄NO₂ (from M⁺) |

Ion Mobility Spectrometry (IMS), especially when coupled with mass spectrometry (IM-MS), is a powerful technique for separating isomers. researchgate.netpolyu.edu.hk Isomers like the (E) and (Z) forms of 2-nitroprop-1-enylbenzene have identical masses and are therefore indistinguishable by MS alone. However, they have different three-dimensional shapes.

IMS separates gas-phase ions based on their differential mobility through a buffer gas under the influence of an electric field. polyu.edu.hk This mobility is dependent on the ion's charge and its collision cross-section (CCS)—a measure of its average size and shape. The more compact (Z)-isomer would be expected to have a slightly different drift time and CCS value compared to the more extended (E)-isomer, allowing for their separation and differentiation. researchgate.netbohrium.com The PubChem database lists a computed CCS value of 45.8 Ų for the (Z)-isomer. nih.gov

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)